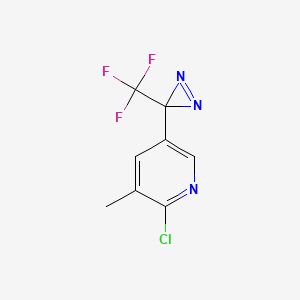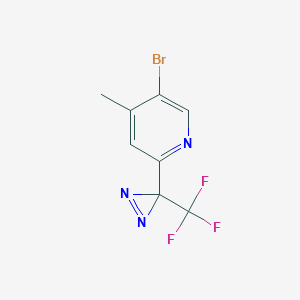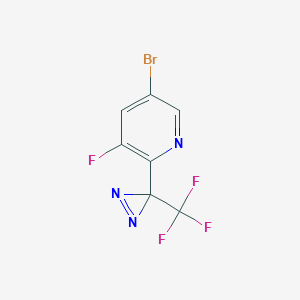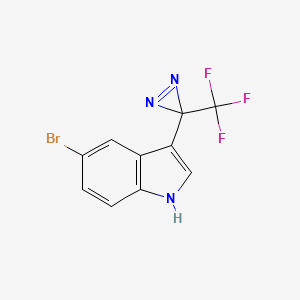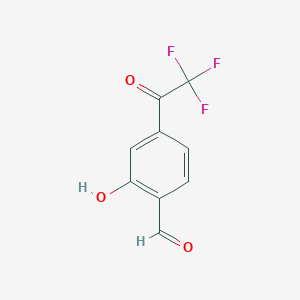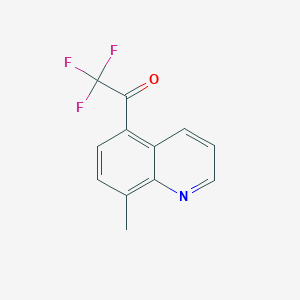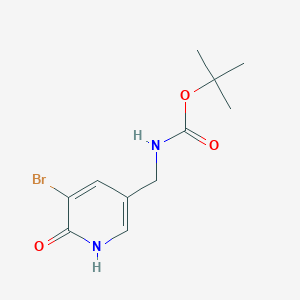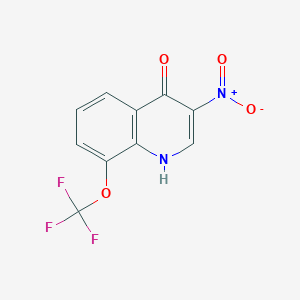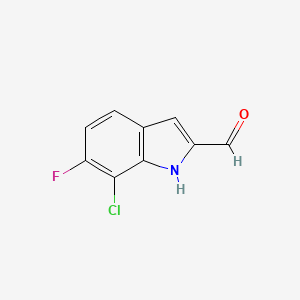
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde
Vue d'ensemble
Description
“7-Chloro-6-fluoro-1H-indole-2-carbaldehyde” is a chemical compound. It is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom at the 7th position and a fluorine atom at the 6th position of the indole ring .
Molecular Structure Analysis
The molecular structure of “7-Chloro-6-fluoro-1H-indole-2-carbaldehyde” consists of an indole ring with a chlorine atom at the 7th position and a fluorine atom at the 6th position. The presence of these halogen atoms can significantly influence the chemical properties of the compound .Applications De Recherche Scientifique
Synthesis of β-lactams and Chromenoazetidinones
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde derivatives are utilized in the synthesis of various β-lactams and chromenoazetidinones. These derivatives undergo acid-catalyzed ring closures and transformations, yielding diverse compounds with potential pharmaceutical applications. The reactions are influenced by the choice of Lewis or Bronsted acids and solvents, leading to the formation of different types of products (Bertha et al., 1998).
Enantioselective Synthesis of Annulated Indoles
The compound is a key precursor in the enantioselective synthesis of 1,7-annulated indoles. Aminocatalyzed cascade reactions utilizing iminium-enamine activation allow the formation of these structures with high yields and enantioselectivity. These annulated indoles possess fluorescence properties and a variety of functional groups, offering a rich chemistry for further transformations (Giardinetti et al., 2015).
Synthesis of Indoloquinones
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde derivatives are involved in the Dakin oxidation process, leading to the synthesis of indoloquinones. These compounds are valuable for their potential applications in various fields, including medicinal chemistry. The starting materials and reaction conditions can be varied to achieve structural diversity (Alamgir et al., 2008).
Formation of Furanoindoles
The compound is used for the synthesis of furano[2,3-g]indoles. This process involves alkylation and cyclization steps, starting from derivatives like 3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde. The resultant furanoindoles can undergo further transformations, expanding the scope of their application (Pchalek & Kumar, 2021).
Propriétés
IUPAC Name |
7-chloro-6-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHAOUCMCJHEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



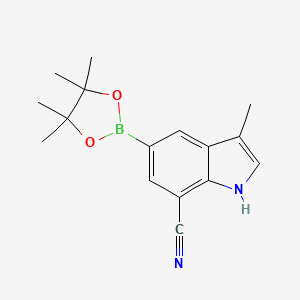
![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)
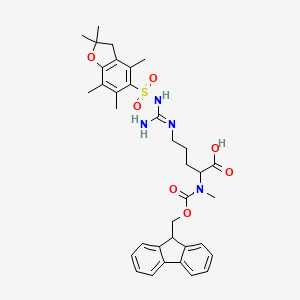
![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)
![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)
